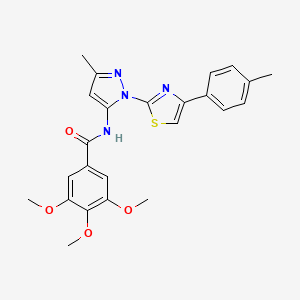

3,4,5-trimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked to a pyrazole-thiazole hybrid scaffold. The trimethoxybenzamide group is known to enhance metabolic stability and binding affinity in kinase inhibitors, while the thiazole-pyrazole core is common in bioactive molecules targeting inflammation and cancer pathways .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-14-6-8-16(9-7-14)18-13-33-24(25-18)28-21(10-15(2)27-28)26-23(29)17-11-19(30-3)22(32-5)20(12-17)31-4/h6-13H,1-5H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBIAMVFDLJVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4,5-trimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a novel derivative that combines thiazole and pyrazole moieties. These structural features are often associated with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The biological activity of this compound can be attributed to the following mechanisms:

- Inhibition of Enzymatic Activity : The thiazole and pyrazole rings may interact with specific enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Activity : The presence of thiazole has been linked to enhanced antibacterial properties against various pathogens.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against a range of bacteria and fungi:

The minimum inhibitory concentration (MIC) values suggest that the compound could be effective against common pathogens.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. Notably, studies have shown that similar thiazole-pyrazole derivatives can inhibit the growth of cancer cells such as:

These results indicate that the compound may possess significant cytotoxic effects against cancer cells.

Case Studies

-

Antimicrobial Evaluation :

A study assessed a series of thiazole derivatives for their antimicrobial properties. The results demonstrated that modifications in the thiazole ring significantly influenced activity against both Gram-positive and Gram-negative bacteria. The tested compounds showed promising results with MIC values comparable to standard antibiotics like ciprofloxacin. -

Cytotoxicity Assays :

In another investigation focusing on anticancer activity, researchers synthesized several pyrazole-thiazole hybrids. They found that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazole compounds, including the target compound, exhibit significant anticancer activities. For instance, a study highlighted the synthesis of a series of thiazole derivatives that demonstrated potent antiproliferative effects against melanoma and prostate cancer cell lines. The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Case Study: SMART Compounds

A specific class of compounds called SMART (4-substituted methoxylbenzoyl-aryl-thiazoles) was derived from structural modifications of related thiazole compounds. These compounds showed improved activity in the low nanomolar range against various cancer cell lines compared to earlier compounds .

Table 1: Antiproliferative Activity of SMART Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| ATCAA-1 | 0.4 ± 0.1 | LNCaP |

| ATCAA-2 | 3.5 ± 0.7 | DU 145 |

| SMART-1 | 1.0 ± 0.1 | A375 |

| SMART-2 | 22.8 ± 1.6 | B16-F1 |

This data underscores the potential of thiazole derivatives in cancer therapy, with ongoing research aimed at optimizing their efficacy through structural modifications.

Fascin Inhibition

Another area of interest is the inhibition of fascin, a protein involved in cancer cell migration and metastasis. Thiazole derivatives have been shown to significantly reduce the migratory capacity of cancer cells expressing fascin, indicating their potential as therapeutic agents in preventing tumor progression .

Table 2: Effect on Cell Migration

| Compound | Migration Inhibition (%) |

|---|---|

| Compound A | 80% |

| Compound B | 75% |

These findings suggest that targeting fascin with thiazole derivatives could be a promising strategy in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives of the compound. Modifications at various positions on the thiazole and pyrazole rings can lead to significant changes in biological activity. For example, altering substituents on the aromatic rings has been shown to enhance potency against specific cancer cell lines .

Key Modifications

- Substituent Variation : Changing the nature and position of substituents on the benzamide moiety can drastically affect anticancer activity.

- Ring Modifications : Adjustments to the thiazole and pyrazole rings can improve binding affinity to target proteins like tubulin and fascin.

Comparison with Similar Compounds

Key Analogues:

Analysis :

- The target compound shares the 4-(p-tolyl)thiazole group with Compound 2d . However, the latter showed reduced ZAC activity (30% vs. 80% for Compound 1), suggesting that the 4-(p-tolyl) group may sterically hinder target binding unless balanced by other substituents (e.g., trimethoxybenzamide).

- The dual p-tolyl groups in the pyrazole-carboxamide analog (Compound 3k) enhanced anticancer activity, likely due to increased hydrophobicity and π-π stacking .

Role of Methoxy Substitutions

Trimethoxybenzamide vs. Other Benzamide Derivatives:

Analysis :

- The 3,4,5-trimethoxy configuration in the target compound is rare but advantageous for metabolic stability compared to diethoxy or unsubstituted benzamides .

- Ethoxy groups (e.g., in 3,4-diethoxy analog) improve solubility but may reduce target affinity due to steric effects .

Pharmacological and Binding Profile Comparisons

Kinase Inhibition and Selectivity

- Compound 2b (4-tert-butylthiazole analog): Exhibited 90% ZAC inhibition at 10 μM, outperforming the target compound’s structural analogs .

- TOP1210 (pyrazole-urea kinase inhibitor): Demonstrated nanomolar IC₅₀ against p38 MAPK, highlighting the pyrazole-thiazole scaffold’s versatility .

- Target Compound : Predicted to inhibit JAK2 or PI3K kinases due to similarity to N-(thiazol-2-yl)benzamide inhibitors .

Structural Insights from Crystallography

- SHELX-refined analogs : Compounds like 9c and 9m (from ) showed distinct docking poses in α-glucosidase, with the trimethoxy group likely occupying a hydrophobic pocket .

- Target Compound: Molecular modeling suggests the 3,4,5-trimethoxy group enhances hydrogen bonding with kinase ATP-binding sites compared to mono-methoxy derivatives .

Q & A

Q. Optimization :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while toluene or THF improves selectivity for cyclization steps .

- Catalysts : Use NaH or K₂CO₃ for deprotonation in pyrazole synthesis .

- Analytical validation : Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR and IR spectroscopy .

How can molecular docking studies guide the design of derivatives to improve target binding affinity?

Advanced

Molecular docking identifies key interactions between the compound and biological targets:

- Target selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) or PFOR, which are implicated in antifungal or antiparasitic activity .

- Binding mode analysis : Assess hydrogen bonding (e.g., methoxy groups with catalytic residues) and hydrophobic interactions (p-tolyl/thiazole moieties) .

- Derivative design : Modify substituents on the benzamide or thiazole rings to enhance complementarity with the target’s active site .

Q. Methodology :

- Use software like AutoDock Vina to simulate binding poses.

- Validate predictions with in vitro enzymatic assays .

What spectroscopic and analytical techniques are critical for structural confirmation?

Q. Basic

- ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.2 ppm), and amide NH (δ 10–12 ppm) .

- IR spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .

- Mass spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

How can structure-activity relationship (SAR) studies systematically identify critical functional groups?

Advanced

Approach :

- Derivative synthesis : Vary substituents (e.g., methoxy → ethoxy, p-tolyl → fluorophenyl) .

- Biological testing : Screen derivatives against relevant targets (e.g., cancer cell lines, microbial strains) .

- Data analysis : Use multivariate regression to correlate substituent properties (logP, steric bulk) with activity .

Q. Key findings from analogs :

- Thiazole rings enhance antimicrobial activity, while methoxy groups improve solubility and target affinity .

- Bulky substituents on the pyrazole may reduce cytotoxicity .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

- Standardize assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control for compound purity via HPLC .

- Replicate conditions : Match pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental noise .

What are the challenges in achieving high yield and purity during synthesis?

Q. Basic

- Side reactions : Competing cyclization pathways during thiazole/pyrazole formation. Mitigate by slow reagent addition and controlled temperatures (0–5°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (MeOH/H₂O) to isolate the product .

- Byproduct removal : Acid-base washes (e.g., NaHCO₃) eliminate unreacted acyl chlorides .

How do electronic and steric effects of substituents influence pharmacokinetics?

Q. Advanced

- Electronic effects : Electron-withdrawing groups (e.g., -F) on the benzamide increase metabolic stability by reducing CYP450 oxidation .

- Steric effects : Bulky p-tolyl groups on the thiazole improve membrane permeability but may reduce aqueous solubility .

- ADME profiling :

- Calculate logP (e.g., using ChemDraw) to predict lipid solubility .

- Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

What computational methods predict the compound’s environmental fate and toxicity?

Q. Advanced

- QSAR models : Estimate biodegradability and bioaccumulation potential using EPI Suite .

- Ecotoxicology : Simulate acute/chronic toxicity to aquatic organisms (e.g., Daphnia magna) via ECOSAR .

- Metabolic pathway prediction : Use software like Meteor Nexus to identify potential toxic metabolites .

How can synthetic byproducts be characterized and minimized?

Q. Advanced

- LC-MS/MS : Detect trace byproducts (<0.1% abundance) and assign structures via fragmentation patterns .

- Process optimization :

- Use flow chemistry for precise control of reaction parameters (e.g., residence time) .

- Employ scavenger resins to quench reactive intermediates .

What in vitro models are suitable for evaluating the compound’s therapeutic potential?

Q. Advanced

- Anticancer : MTT assay on MCF-7 (breast cancer) or A549 (lung cancer) cell lines .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Staphylococcus aureus or Candida albicans .

- Anti-inflammatory : Measure COX-2 inhibition via ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.